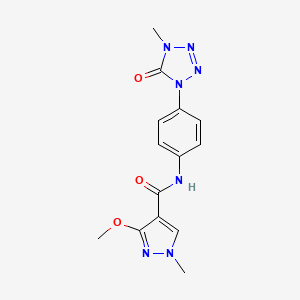

3-methoxy-1-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O3/c1-19-8-11(13(16-19)24-3)12(22)15-9-4-6-10(7-5-9)21-14(23)20(2)17-18-21/h4-8H,1-3H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBUTWFKRBKYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential biological activities. Its structure features multiple functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play a crucial role in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance.

Biological Activity Data Table

Case Study 1: Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the mitochondrial pathway. In vitro assays revealed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in increased caspase activity and DNA fragmentation, indicative of programmed cell death.

Case Study 3: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis of the Tetrazole Ring

The tetrazole ring undergoes hydrolysis under acidic or basic conditions. For structurally analogous tetrazole derivatives:

-

Acidic Hydrolysis : Protonation of the tetrazole nitrogen at C2 initiates ring-opening, forming a carboxylic acid intermediate. For example, 4-methyl-5-oxo-tetrazole derivatives hydrolyze to form 4-methyl-1H-tetrazol-5-ol under reflux with HCl (1M, 80°C, 6 h).

-

Basic Hydrolysis : Treatment with NaOH (2M, 60°C) cleaves the tetrazole ring into a nitrile and ammonia.

Reaction Pathway :

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide linker reacts with nucleophiles (e.g., amines, alcohols) under catalytic or thermal conditions:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 100°C yields substituted amides (e.g., N-alkyl derivatives) .

-

Alcoholysis : Methanol in the presence of H₂SO₄ (cat.) generates methyl ester derivatives at 70°C.

Key Data :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aminolysis | DMF, 100°C, 12 h | N-Methylamide | 78–85 |

| Alcoholysis | MeOH, H₂SO₄, 70°C | Methyl Ester | 65–72 |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the C5 position (meta to methoxy) .

-

Sulfonation : Fuming H₂SO₄ (20% SO₃) at 50°C yields sulfonic acid derivatives .

Mechanistic Insight :

The methoxy group directs electrophiles to the C5 position due to its strong +M (mesomeric) effect.

Oxidation of the Methoxy Group

The methoxy substituent on the pyrazole ring is susceptible to oxidative demethylation:

-

Oxidizing Agents : CrO₃ in acetic acid converts methoxy to hydroxyl groups (80°C, 4 h) .

-

Biological Oxidation : Cytochrome P450 enzymes metabolize methoxy groups to hydroxyl derivatives in vivo .

Example :

Cyclization Reactions

The compound participates in cycloadditions and heterocycle formation:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused pyrazolo[3,4-d]tetrazole systems .

-

Ultrasound-Assisted Synthesis : Under InCl₃ catalysis, forms pyrano[2,3-c]pyrazole derivatives in 50% EtOH (40°C, 20 min) .

Key Conditions :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Cinnamamide Isomerization : Trans-to-cis isomerization of the cinnamamide-like side chain.

-

Radical Formation : Homolytic cleavage of the N–C bond in the tetrazole ring generates stable aryl radicals.

Applications :

-

Photodynamic therapy (radical-mediated cytotoxicity)

-

Polymer crosslinking

Reduction of the Amide Bond

Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a methylene amine:

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s bioactivity involves:

Comparison with Similar Compounds

A. Chloro-Substituted Pyrazole Carboxamides ()

Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide scaffold but differ in substituents (Table 1). Key comparisons:

- Synthetic Yields : These derivatives were synthesized using EDCI/HOBt-mediated coupling with yields of 62–71%, suggesting efficient amide bond formation under mild conditions .

- Melting Points : Melting points range from 123–183°C, with higher values observed for halogenated analogs (e.g., 3d : 181–183°C with a 4-fluorophenyl group), indicating stronger intermolecular interactions due to electronegative substituents .

B. Methoxy-Substituted Pyrazole Carboxamides ()

The compound 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide () shares a methoxyphenyl group but positions the carboxamide at pyrazole-5 rather than pyrazole-4. The pyridylmethyl substituent introduces basicity and hydrogen-bonding capacity, contrasting with the tetrazole-phenyl group in the target compound, which may enhance π-π stacking interactions .

Tetrazole-Containing Analogs ()

The compound 5-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... () incorporates a tetrazole moiety linked to a pyrazole core. Tetrazoles are associated with improved metabolic stability and resistance to hydrolysis, suggesting that the target compound’s tetrazole group may confer similar advantages over carboxamide derivatives lacking this feature .

Thioamide Derivatives ()

Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () replace the carboxamide with a thioamide group. Thioamides exhibit altered electronic properties and reduced hydrogen-bonding capacity, which may decrease solubility but increase membrane permeability compared to the target compound’s carboxamide .

Data Tables

Table 1. Comparison of Pyrazole Carboxamide Derivatives

*Inferred formula based on structural analysis.

Research Findings and Trends

Tetrazole Advantages : The tetrazole moiety in the target compound may offer superior metabolic stability over carboxylic acid analogs, as seen in other drug candidates .

Synthetic Feasibility : EDCI/HOBt-mediated coupling () is a reliable method for carboxamide synthesis, suggesting scalability for the target compound .

Biological Potential: Structural parallels to anti-inflammatory pyrazoles () imply possible activity in inflammation or thrombosis pathways, warranting further investigation .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step protocols involving cyclocondensation, Vilsmeier–Haack formylation, and coupling reactions. For example, pyrazole cores are often constructed using β-keto esters or acetoacetate derivatives, followed by tetrazole ring formation via [2+3] cycloaddition with sodium azide. Key intermediates may include 4-(4-methyl-5-oxotetrazolyl)aniline, which is coupled with a methoxy-methylpyrazole carbonyl chloride derivative. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for structural characterization?

Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., carbonyl, tetrazole). Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies proton environments and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves 3D conformation and hydrogen-bonding networks, as demonstrated in related pyrazole-tetrazole hybrids .

Q. How are impurities managed during synthesis?

Reaction optimization (e.g., temperature, stoichiometry) minimizes byproducts. Purification via silica gel chromatography (using eluents like ethyl acetate/hexane) or preparative HPLC isolates the target compound. Analytical HPLC with UV detection monitors purity (>95% threshold). For crystalline derivatives, recrystallization in ethanol or DMF/water mixtures enhances purity .

Q. What structural features influence stability during storage?

The tetrazole ring’s sensitivity to light/moisture necessitates storage under inert atmospheres. Methoxy groups enhance solubility but may reduce thermal stability. Hydrogen bonding between the carboxamide and tetrazole moieties stabilizes the solid-state structure, as observed in crystallographic studies .

Advanced Research Questions

Q. How can molecular docking predict biological interactions?

Docking software (AutoDock Vina, Glide) models interactions between the compound’s carboxamide/tetrazole groups and target proteins (e.g., kinases). Parameters include binding affinity (ΔG), hydrogen-bond distances, and hydrophobic contacts. Validation via molecular dynamics simulations assesses binding stability. Such methods identified pyrazole derivatives as kinase inhibitors .

Q. What strategies resolve contradictions in crystallographic refinement?

SHELXL refines high-resolution data using least-squares minimization. For twinned crystals, the HKLF5 format partitions overlapping reflections. Disordered solvent molecules are masked using SQUEEZE. R-factor convergence (<0.05) and electron density maps (Fo-Fc) validate the model .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution of the phenyl (electron-withdrawing groups like -F) or pyrazole (methyl/methoxy) rings modulates potency. In vitro assays (IC50, EC50) correlate substituent effects with target inhibition. For example, fluorinated analogs show enhanced metabolic stability in hepatic microsome assays .

Q. What methods improve solubility without compromising activity?

Prodrug approaches (e.g., esterification of carboxamide) enhance aqueous solubility. Co-solvency with DMSO/PEG-400 or nanoformulation (liposomes) improves bioavailability. Substituent modifications (e.g., replacing methyl with hydroxyl) balance lipophilicity and solubility .

Q. How is experimental phasing applied to resolve crystal structures?

SHELXC/D/E pipelines phase macromolecular data using single-wavelength anomalous dispersion (SAD) or molecular replacement. For small molecules, direct methods in SHELXS assign initial phases. High-throughput phasing integrates automated model building (e.g., ARP/wARP) .

Q. What reaction engineering optimizes multi-step synthesis?

Flow chemistry reduces side reactions via precise temperature/residence time control. Microwave-assisted synthesis accelerates cyclocondensation steps (e.g., tetrazole formation). Process analytical technology (PAT) monitors intermediates in real-time using inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.